4-Bromo-3-methylthiophene-2-sulfonyl chloride
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Overview
Description
4-Bromo-3-methylthiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 1421605-99-3 . It has a molecular weight of 275.57 and its IUPAC name is 4-bromo-3-methyl-2-thiophenesulfonyl chloride . The compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrClO2S2/c1-3-4 (6)2-10-5 (3)11 (7,8)9/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
The compound has a molecular weight of 275.57 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Chemistry of Bromination in Sulfur-Containing Compounds : A study by Nakayama et al. (2003) investigated the addition of bromine to sulfur-oxidized derivatives of thiophene, revealing insights into the regio- and stereochemistry of such reactions, which is relevant for understanding the behavior of similar compounds like 4-Bromo-3-methylthiophene-2-sulfonyl chloride in chemical syntheses (Nakayama et al., 2003).
Desulfurization of Diesel Fuel : Gao et al. (2010) explored the use of Bronsted acidic ionic liquids for the desulfurization of diesel, a process in which compounds like this compound could potentially play a role as catalysts or intermediates (Gao et al., 2010).
Titrimetric Analysis of Organic Compounds : Research by Verma et al. (1978) demonstrated the use of bromine chloride in the titrimetric determination of various organic compounds, highlighting a potential area of application for related bromine-containing compounds (Verma et al., 1978).
Synthesis of Heterocyclic Compounds : Yin et al. (2008) reported on the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, providing insights into the synthetic utility of methylthio and related compounds in heterocyclic chemistry (Yin et al., 2008).
Catalytic Applications in Organic Synthesis : Zare et al. (2012) investigated the use of a Bronsted acidic ionic liquid as a catalyst for various organic transformations, an area where compounds like this compound could be relevant (Zare et al., 2012).
Nanoparticle Preparation and Conductivity Enhancement : Choi et al. (2004) discussed the preparation of Poly(3,4-ethylenedioxythiophene) nanoparticles, showing the potential application of thiophene derivatives in enhancing conductivity and processability (Choi et al., 2004).
Mechanism of Action
Target of Action
It is known to be an important organic intermediate used in various chemical reactions .
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Its use in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use as an organic intermediate suggests it plays a crucial role in the synthesis of various compounds .
Properties
IUPAC Name |
4-bromo-3-methylthiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO2S2/c1-3-4(6)2-10-5(3)11(7,8)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFAFAISNKTEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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